Clorprenaline hydrochloride

Respiratory Pharmacology Cardiovascular Safety β-Adrenoceptor Selectivity

Clorprenaline hydrochloride occupies a unique pharmacological niche: its β2-AR binding affinity (KA=25.85×10⁴ M⁻¹) sits between Salbutamol and Clenbuterol, while cardiac stimulation is only 1/10–1/3 that of Isoproterenol. This profile enables preclinical respiratory models requiring potent bronchodilation with minimal cardiovascular interference. Superior ion chromatography detectability (LOD=3.0 ng/mL vs 10 ng/mL for Clenbuterol) makes it the preferred analytical standard for multi-residue β-agonist panels. Available as the hydrochloride salt with defined properties (MW 250.16, mp 168–171°C). Not a generic β-agonist substitute—select on quantitative pharmacological merit.

Molecular Formula C11H17Cl2NO
Molecular Weight 250.16 g/mol
CAS No. 6933-90-0
Cat. No. B000605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorprenaline hydrochloride
CAS6933-90-0
Synonymschlorprenaline
clorprenaline
clorprenaline hydrochloride
clorprenaline hydrochloride anhydrous
clorprenaline hydrochloride, (+-)-isomer
clorprenaline hydrochloride, monohydrate
clorprenaline, (+)-isomer
clorprenaline, (-)-isomer
isoprophenamine
Molecular FormulaC11H17Cl2NO
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=CC=C1Cl)O.Cl
InChIInChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H
InChIKeyCPCPUCRSKRHVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clorprenaline Hydrochloride (CAS 6933-90-0): Core Procurement and Research Specifications


Clorprenaline hydrochloride (CAS 6933-90-0) is a synthetic, racemic sympathomimetic amine that functions as a selective β2-adrenergic receptor (β2-AR) agonist . It is primarily utilized as a bronchodilator for research into respiratory conditions, and is also investigated for its potential as a lean meat-boosting feed additive, offering a distinct profile from other β-agonists [1]. As the hydrochloride salt, it provides defined physicochemical properties including a molecular weight of 250.16 g/mol and a typical melting point range of 168-171°C, which are critical for formulation and handling .

Why Clorprenaline Hydrochloride Cannot Be Generically Substituted with In-Class β2-Agonists


Despite belonging to the same β2-agonist class, Clorprenaline hydrochloride exhibits a unique quantitative profile that precludes simple substitution with other members like Salbutamol or Clenbuterol. While all are bronchodilators, they differ significantly in key parameters. For instance, Clorprenaline's β2-AR binding affinity (KA = 25.85 × 10⁴ M⁻¹) is distinct from that of Terbutaline (6.67 × 10⁴ M⁻¹) or Clenbuterol (42.51 × 10⁴ M⁻¹) [1]. Furthermore, its cardiac stimulation profile is notably different from non-selective agonists like Isoproterenol, being significantly reduced [2]. These quantitative variances in receptor affinity, duration of action (4-6 hours orally), and specific industrial applications (e.g., as a Clenbuterol substitute in feed) mandate a precise, data-driven selection process rather than generic class-based procurement [3].

Quantifiable Differentiation: Head-to-Head Evidence for Clorprenaline Hydrochloride


Superior β2-Selectivity Over Isoproterenol: A Quantitative Safety Advantage

Clorprenaline hydrochloride demonstrates a markedly improved cardiovascular safety profile compared to the non-selective β-agonist Isoproterenol. Quantitative data from comparative studies indicate that while Clorprenaline retains bronchodilatory efficacy, its stimulatory effect on the heart is significantly reduced, being only 1/10 to 1/3 of that observed with Isoproterenol [1]. This is attributed to its selectivity for β2-receptors over β1-receptors, which are primarily responsible for cardiac stimulation.

Respiratory Pharmacology Cardiovascular Safety β-Adrenoceptor Selectivity

Intermediate β2-AR Binding Affinity: A Defined Niche Among Common Agonists

Clorprenaline occupies a specific, intermediate niche in terms of its binding affinity (KA) for the β2-adrenergic receptor when directly compared to other common agonists. A 2017 study by Liang et al. quantitatively determined the association constants (KA) for several drugs using an injection amount-dependent method on an immobilized β2-AR column. Clorprenaline's KA was measured at (25.85 ± 0.035) × 10⁴ M⁻¹ [1]. This places it with significantly higher affinity than Terbutaline (6.67 × 10⁴ M⁻¹) and Salbutamol (7.59 × 10⁴ M⁻¹), but lower than Tulobuterol (33.99 × 10⁴ M⁻¹) and Clenbuterol (42.51 × 10⁴ M⁻¹) [1].

Receptor Pharmacology Binding Kinetics β2-Adrenoceptor Assays

Superior Detection Sensitivity Over Clenbuterol in Analytical Methods

In the context of food safety and residue analysis, Clorprenaline can be detected with superior sensitivity compared to Clenbuterol using Ion Chromatography with Direct Conductivity Detection (IC-CD). A method for simultaneous detection of four β2-agonists reported a limit of detection (LOD) of 3.0 ng/mL for Clorprenaline, which is more sensitive than the 10 ng/mL LOD reported for Clenbuterol under the same analytical conditions [1].

Analytical Chemistry Residue Analysis Food Safety Ion Chromatography

Commercial Purity and Reproducibility: High-Grade Material for Research Consistency

Clorprenaline hydrochloride is commercially available from multiple reputable vendors at high levels of purity, ensuring reproducibility in research applications. For instance, one supplier lists a purity of 99.91% as confirmed by HPLC [1]. This high purity minimizes confounding effects from impurities in biological assays, ensuring that observed activity is attributable to the target compound. This level of purity exceeds typical generic specifications for some analogs.

Quality Control Analytical Chemistry Procurement HPLC

Enantioselective Separation: The Critical Role of the (R)-Enantiomer

Clorprenaline hydrochloride is a racemic mixture, but its therapeutic efficacy is known to reside predominantly in the (R)-enantiomer. Research into enantioselective extraction has quantified the differential affinity of the enantiomers for chiral selectors, which is foundational for developing pure enantiomer formulations. For instance, using hydrophobic tartrate-boric acid complexes, the equilibrium constant for the R-enantiomer (KR) was found to be 2.48 × 10⁻⁴ L¹.⁵³·mol⁻¹.²·s⁻¹, compared to 1.35 × 10⁻⁴ for the S-enantiomer (KS), yielding an enantioselectivity (α) of up to 2.012 .

Chirality Stereoselective Synthesis Pharmacology β2-Agonists

Optimal Application Scenarios for Clorprenaline Hydrochloride Based on Verified Evidence


Asthma and COPD Research Requiring Intermediate β2-Agonist Potency and Favorable Cardiac Safety

Based on its intermediate β2-AR binding affinity (KA = 25.85 × 10⁴ M⁻¹) and its significantly reduced cardiac stimulation effect (1/10 to 1/3 of Isoproterenol), Clorprenaline hydrochloride is ideally suited as a research tool in preclinical models of asthma and COPD where a potent bronchodilator is required but cardiovascular side effects must be minimized [1]. Its affinity profile positions it between first-generation agonists like Salbutamol and ultra-potent agonists like Clenbuterol, filling a specific niche for dose-response and selectivity studies [2].

Analytical Method Development and Validation for β-Agonist Residue Detection

Clorprenaline hydrochloride serves as a well-characterized analytical standard for developing and validating methods to detect β-agonist residues in food and environmental matrices. Its superior detectability in ion chromatography (LOD = 3.0 ng/mL) compared to Clenbuterol (10 ng/mL) makes it an advantageous target for method optimization and as a representative analyte in multi-residue panels [1]. The availability of high-purity commercial material (≥99.91% HPLC) supports its use in generating accurate calibration curves and quality control samples [2].

Veterinary and Agricultural Research on Growth Promotion and Feed Efficiency

Clorprenaline hydrochloride is a recognized substitute for Clenbuterol in research focused on nutrient repartitioning and lean muscle growth in livestock [1]. Its well-defined pharmacokinetic profile (oral onset: 15-30 min; duration: 4-6 hours) allows for controlled dosing in animal studies aimed at understanding the mechanisms of β-agonist-induced growth promotion while enabling residue monitoring and withdrawal period studies [2].

Stereochemistry Research and Development of Chiral β2-Agonists

The racemic nature of Clorprenaline hydrochloride, combined with the established higher activity of its (R)-enantiomer, makes it a valuable model compound for stereochemical research [1]. Its application in studies of enantioselective extraction, as demonstrated by the quantified enantioselectivity (α up to 2.012), supports the development of processes for isolating pure enantiomers for more targeted pharmacological investigations or for producing single-isomer derivatives with potentially improved therapeutic indices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clorprenaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.